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3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers needing the exact meta-CF3 regioisomer for InhA inhibitor SAR often face supply of mixed or mislabeled isomers. This compound provides the validated meta-CF3 pyrrolidine-1-carboxamide chemotype, confirmed by CAS registry, enabling reproducible matched molecular pair analysis with the para-CF3 analog (CAS 1211180-48-1). • Exact meta-CF3 substitution - eliminates isomeric confounding in dose-response assays. • XLogP3 3.8, MW 364.4 g/mol - lead-like profile for cell permeability without excessive lipophilicity. • Five H-bond acceptors & CF3 electron-withdrawing group - multiple vectors for target engagement.

Molecular Formula C19H19F3N2O2
Molecular Weight 364.368
CAS No. 1207010-33-0
Cat. No. B2910132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
CAS1207010-33-0
Molecular FormulaC19H19F3N2O2
Molecular Weight364.368
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C19H19F3N2O2/c1-26-17-7-5-13(6-8-17)14-9-10-24(12-14)18(25)23-16-4-2-3-15(11-16)19(20,21)22/h2-8,11,14H,9-10,12H2,1H3,(H,23,25)
InChIKeyTYVPPZAFHXXSIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide: Identity & Physicochemical Profile


3-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide (CAS 1207010-33-0) is a synthetic pyrrolidine-1-carboxamide derivative with molecular formula C19H19F3N2O2 and molecular weight 364.4 g/mol [1]. The compound features a pyrrolidine ring substituted at the 3-position with a 4-methoxyphenyl group and an N-linked urea-type carboxamide bearing a 3-(trifluoromethyl)phenyl moiety. Computed physicochemical descriptors include XLogP3 of 3.8, five hydrogen bond acceptors, one hydrogen bond donor, and three rotatable bonds [1]. This compound belongs to a broad class of pyrrolidine carboxamides that have been investigated as enzyme inhibitors—particularly of enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis—and as ligands for G-protein-coupled receptors [2].

Specificity vs. Pyrrolidine Carboxamide Analogs


Within the pyrrolidine-1-carboxamide chemotype, even structurally minor modifications yield substantial differences in physicochemical and pharmacological profiles that preclude simple substitution. The specific meta-CF3 substitution pattern on the N-phenyl ring generates a distinct electrostatic potential surface compared to para-CF3 isomers, while the 4-methoxyphenyl group at the pyrrolidine 3-position contributes both steric bulk and hydrogen-bond acceptor capacity absent from the unsubstituted core scaffold. Published structure–activity relationship (SAR) studies on pyrrolidine carboxamides demonstrate that moving a substituent by a single ring position can alter target binding affinity by orders of magnitude [1]. Therefore, procurement of the exact target compound—rather than a positional isomer or des-phenyl analog—is essential for reproducible SAR expansion, pharmacophore validation, and hit-to-lead optimization.

Differentiation Evidence vs. Closest Analogs


Lipophilicity Enhancement Over Core Scaffold

The target compound exhibits a computed XLogP3 of 3.8 compared to 3.1 for the core scaffold N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide (CAS 35640-10-9), representing a +0.7 log unit increase in lipophilicity [1][2]. This 5-fold theoretical increase in octanol-water partition coefficient arises from the addition of the 4-methoxyphenyl substituent at the pyrrolidine 3-position. The higher logP places the target compound more favorably within the typical drug-like lipophilicity range (logP 1–5) for membrane permeability while remaining below the threshold associated with high metabolic clearance risk.

Medicinal Chemistry Drug Design Physicochemical Profiling

Molecular Complexity & H-Bonding vs. Core

Relative to the core scaffold N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide (MW 258.24 g/mol), the target compound carries an additional 4-methoxyphenyl group that increases molecular weight to 364.4 g/mol (+106.16 Da), adds one hydrogen bond acceptor (5 vs. 4 HBA), and increases rotatable bond count from 1 to 3 [1][2]. These differences move the target compound from the 'fragment-like' space (MW < 300, rotatable bonds ≤ 3) into the 'lead-like' chemical space (MW < 450, logP < 4.5), suggesting a higher degree of pharmacophore pre-organization and potential for specific target engagement.

Fragment-Based Drug Discovery Ligand Efficiency Molecular Recognition

CF3 vs. CH3 Substituent Effects

The target compound bears a metabolically resistant trifluoromethyl (-CF3) group on the N-phenyl ring, in contrast to the methyl-substituted analog 3-(4-methoxyphenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide (CAS 1211121-63-9, MW 310.39 g/mol). The CF3 group increases molecular weight by 54.01 Da and contributes strong electron-withdrawing character (Hammett σmeta ≈ +0.43) that alters the electron density of the adjacent urea NH, thereby modulating hydrogen-bond donor strength and metabolic vulnerability [1][2]. In the broader pyrrolidine carboxamide class, replacement of -CH3 by -CF3 has been shown to reduce oxidative metabolism at the phenyl ring and extend compound half-life [3].

Fluorine Chemistry Metabolic Stability Bioisosterism

Meta- vs. Para-CF3 Isomer Differentiation

The target compound (3-CF3, meta-substituted) and its para-CF3 positional isomer 3-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide (CAS 1211180-48-1) share identical molecular formula (C19H19F3N2O2), MW (364.4 g/mol), and computed XLogP3 (3.8) [1][2]. However, the meta-CF3 substituent generates a dipole moment vector oriented differently from the para-CF3 isomer, resulting in distinct electrostatic potential surfaces. In analogous pyrrolidine carboxamide series targeting InhA, simple regioisomeric substitutions on the N-phenyl ring altered IC50 values by >10-fold [3]. The differentiable electronic topology of the meta-CF3 isomer makes it irreplaceable by the para-CF3 analog in any structure-based design workflow where the 3D electrostatic complementarity to a binding site is being probed.

Regioisomerism Pharmacophore Modeling Structure-Activity Relationships

Application Scenarios from Differentiation Evidence


Lead-Like Starting Point for Kinase/GPCR Programs

With MW 364.4 g/mol and XLogP3 3.8, this compound occupies lead-like chemical space favorable for oral bioavailability optimization [1]. The five hydrogen bond acceptors and the electron-withdrawing meta-CF3 group provide multiple vectors for target engagement and subsequent SAR expansion. Medicinal chemistry teams can use this compound as a balanced starting scaffold, leveraging the metabolic stability conferred by the CF3 group (class-level evidence [2]) to reduce the risk of rapid in vitro microsomal clearance that often derails early lead series.

Regioisomeric Probe for meta-CF3 Pharmacophore Mapping

The meta-CF3 substitution pattern creates a distinct electrostatic surface that can be exploited in pharmacophore mapping studies. When used alongside the para-CF3 isomer (CAS 1211180-48-1) as a matched molecular pair, differential activity readouts reveal whether a binding pocket preferentially accommodates the dipole orientation of the meta-substituted phenyl ring [3]. This approach is directly rooted in the evidence that positional isomers of pyrrolidine carboxamides yield >10-fold differences in target inhibition in published SAR campaigns [4].

Cell-Based Phenotypic Screening Tool Compound

The XLogP3 of 3.8 positions this compound within an optimal range for passive cell membrane permeability while remaining below logP 5, the threshold commonly associated with poor solubility and non-specific membrane partitioning [1]. Researchers designing cell-based assays can select this compound over the more hydrophilic unsubstituted core scaffold (XLogP3 3.1, 5-fold lower theoretical partition) to improve intracellular exposure without resorting to excessively lipophilic analogs that risk promiscuous binding [5].

Scaffold for Structure-Based Design on InhA

Pyrrolidine-1-carboxamides constitute a validated chemotype for enoyl-ACP reductase (InhA) inhibition, a clinically relevant target in Mycobacterium tuberculosis [4]. Although target-specific activity data for this specific compound are not published, the structural features—particularly the urea-type carboxamide and the 4-methoxyphenyl group that can occupy a known hydrophobic sub-pocket—make it a rational starting point for computational docking and crystallographic fragment growth around the InhA active site. Procurement of the exact regioisomer ensures that modeling predictions are experimentally testable without confounding by isomeric impurities.

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